molecular formula C7H7NO2 B146443 Methyl picolinate CAS No. 2459-07-6

Methyl picolinate

Cat. No. B146443
M. Wt: 137.14 g/mol
InChI Key: NMMIHXMBOZYNET-UHFFFAOYSA-N
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Patent
US04171313

Procedure details

1 g of the complex MoO5 (picolinate]- [H3O]+ was dissolved in 10 ml of methanol and stirred at room temperature for one hour. 0.4 g of a bright yellow solid precipitated from solution at this time and a yield of 29% was obtained. Analysis calculated for MoO9N2C13H12 : C, 35.78%; H, 2.78%; N, 6.42%; O [active], 14.75%; Mo, 22.00%. Found: C, 35.79%; H, 2.90%; N, 6.26%; O [active] 14.11%; Mo, 22.23%. Infrared analysis: [CO]=1745 cm-1 [strong], 1680 cm-1 [strong]; [O--O]=845 cm-1 [strong], 855 cm-1 [strong]; [Mo=O]=945 cm-1 [strong]. Nuclear magnetic resonance [C5ND5 ]: 4.40, singlet, 3H, [C(O)OCH3 ]; 8.2-10.4, multiplet, 8H, [C6H4NCO2 ].
[Compound]
Name
complex
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8].[CH3:10]O>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
complex
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.4 g of a bright yellow solid precipitated from solution at this time
CUSTOM
Type
CUSTOM
Details
a yield of 29% was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=C(C=CC=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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